Enantiomeric Purity: Single vs. Racemic Bicyclic Lactam
The target compound is specified and supplied as the single (3aS,7aR) enantiomer (CAS 1932337-51-3) . In contrast, the enantiomeric opposite is cataloged as a distinct compound (rel-(3aR,7aS), CAS 1311183-36-4) , and related derivatives, such as the 3-hydroxy analog, are frequently offered only as racemic mixtures (e.g., Racemic-(3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate) . This contrasts with the target compound's availability as a stereochemically defined entity.
| Evidence Dimension | Stereochemical configuration and isomeric purity specification |
|---|---|
| Target Compound Data | Single enantiomer: (3aS,7aR) |
| Comparator Or Baseline | Enantiomer: rel-(3aR,7aS) (CAS 1311183-36-4); Racemic Mixture: (3S,3aS,7aR)-3-hydroxy analog |
| Quantified Difference | Defined absolute stereochemistry vs. opposite enantiomer or racemate |
| Conditions | Commercial chemical supplier catalog specifications |
Why This Matters
A single enantiomer eliminates the 50% of inactive or antagonistic material present in a racemate, ensuring that every mole of material purchased contributes to the desired biological interaction.
